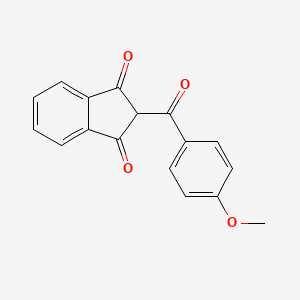

2-(4-Methoxybenzoyl)indan-1,3-dione

Description

BenchChem offers high-quality 2-(4-Methoxybenzoyl)indan-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzoyl)indan-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxybenzoyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFXAKMNPVRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371552 | |

| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147847-17-4 | |

| Record name | 2-(4-Methoxybenzoyl)indan-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxybenzoyl)indan-1,3-dione chemical structure and properties

An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)indan-1,3-dione

Introduction: The Versatility of the Indan-1,3-dione Scaffold

The indan-1,3-dione framework is a privileged scaffold in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] As a rigid β-diketone fused to a benzene ring, its unique electronic and structural properties make it an exceptionally versatile building block.[1][3] The reactivity of the C2 methylene bridge, flanked by two carbonyl groups, allows for a wide array of chemical modifications, leading to a diverse library of derivatives.[1] These derivatives have demonstrated a remarkable spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[4]

Within this important class of molecules, 2-(4-Methoxybenzoyl)indan-1,3-dione stands out as a critical synthetic intermediate. Its structure incorporates the reactive indan-1,3-dione core acylated with a 4-methoxybenzoyl group. This substitution not only modifies the electronic properties of the core but also serves as a handle for constructing more complex heterocyclic systems. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and pivotal role in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

2-(4-Methoxybenzoyl)indan-1,3-dione is a triketone derivative whose structure and properties are a direct consequence of the interplay between the planar indan-1,3-dione nucleus and the appended 4-methoxybenzoyl moiety.

Molecular Structure

The systematic IUPAC name for this compound is 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione . Its structure is depicted below.

Caption: Chemical structure of 2-(4-Methoxybenzoyl)indan-1,3-dione.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. While specific experimental data for this exact derivative is not widely published, the data is compiled from closely related analogs and computational predictions.[5][6]

| Property | Value / Description | Reference / Note |

| IUPAC Name | 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione | - |

| CAS Number | 6563-71-9 | - |

| Molecular Formula | C₁₇H₁₂O₄ | - |

| Molecular Weight | 280.28 g/mol | - |

| Appearance | Expected to be a yellow or off-white solid | Based on related compounds |

| Melting Point | Not available. (Parent 2-benzoyl-1,3-indandione: 108-110 °C) | [6] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Chloroform. | General property of this class |

| ¹H NMR | Aromatic protons (8H, m); Methoxy protons (3H, s, ~3.9 ppm); Enol proton (1H, broad s, variable) | Predicted based on structure[7] |

| ¹³C NMR | Carbonyl carbons (>190 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (~55 ppm) | Predicted based on structure[5] |

| IR (cm⁻¹) | ~1720, ~1680 (C=O stretching); ~1600 (Aromatic C=C); ~1250 (C-O stretching) | Expected based on functional groups[8] |

| Mass Spec (m/z) | [M]+ at 280.07; Key fragments from loss of CO, OCH₃, and C₆H₄OCH₃ moieties | Predicted fragmentation pattern |

Note: Spectroscopic data are predictive and based on the analysis of similar structures. Experimental verification is required for definitive assignments.[5]

Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione

The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione is analogous to the classical preparation of indan-1,3-dione derivatives, which typically involves a base-catalyzed Claisen condensation.[9] The key difference is the use of a methyl 4-methoxybenzoate precursor instead of an alkyl acetate and the omission of the final hydrolysis/decarboxylation step that would remove the acyl group.[2]

The causality of this synthesis relies on the generation of a carbanion from a suitable phthalide or related precursor, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. A subsequent intramolecular cyclization and rearrangement yields the target triketone.

Synthetic Workflow

The general synthetic strategy involves the condensation of a phthalate derivative with a 4-methoxyacetophenone derivative in the presence of a strong base like sodium methoxide, followed by an acidic workup.

Caption: General workflow for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-aroyl-1,3-indandiones.[9]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene (150 mL) and sodium hydride (60% dispersion in mineral oil, 2 eq.).

-

Addition of Reactants: In a separate flask, dissolve dimethyl phthalate (1 eq.) and 4-methoxyacetophenone (1.1 eq.) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred sodium hydride suspension at room temperature under a nitrogen atmosphere.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using heat is to overcome the activation energy for the condensation and drive the reaction to completion.

-

Quenching and Workup: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the mixture is acidic (pH ~2). This step protonates the resulting enolate to form the final triketone product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxybenzoyl)indan-1,3-dione.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-(4-Methoxybenzoyl)indan-1,3-dione is dominated by its triketone nature. The proton on the C2 carbon is highly acidic and can be readily removed by a base, but its primary utility lies in serving as a precursor for heterocyclic synthesis.

Synthesis of Indenopyrazole Derivatives

A paramount application of 2-(4-methoxybenzoyl)indan-1,3-dione is its use as a key precursor in the synthesis of indenopyrazoles.[2][9] These fused heterocyclic systems are of significant interest in medicinal chemistry as they have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4]

The reaction proceeds via an intramolecular cyclization upon treatment with hydrazine hydrate.[9] The hydrazine initially attacks one of the indan-1,3-dione carbonyls, followed by a condensation reaction with the benzoyl carbonyl, leading to the formation of the fused pyrazole ring.

Caption: Reaction pathway from 2-(4-Methoxybenzoyl)indan-1,3-dione to Indenopyrazoles.

This self-validating protocol—where the specific arrangement of the three ketone groups in the starting material is perfectly poised for cyclization with a dinucleophile like hydrazine—is a testament to the elegant design of this synthetic intermediate. The choice of hydrazine as the reagent is causal; its two nucleophilic nitrogen atoms are essential for forming the five-membered pyrazole ring.

Conclusion and Future Perspectives

2-(4-Methoxybenzoyl)indan-1,3-dione is more than just a complex organic molecule; it is a purpose-built intermediate for the construction of high-value, biologically active compounds. Its synthesis, while based on classical organic reactions, is a reliable method to access this versatile triketone. Its true value is realized in its efficient conversion to indenopyrazole scaffolds, providing researchers and drug development professionals with a direct route to potent CDK inhibitors and potential anticancer therapeutics.[2][9] Future research will likely focus on expanding the library of derivatives synthesized from this core, exploring different substitutions on both the indan and benzoyl rings to fine-tune biological activity and pharmacokinetic properties.

References

-

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

-

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]

-

Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]

-

Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]

-

Vignan'S Foundation For Science, Technology And Research. (n.d.). Organocatalytic Reactions using 2‑Arylidene-1,3-indanedione. Science and Engineering Research Board (SERB). [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((3,4-Dimethoxyphenyl)methylidene)-1H-indene-1,3(2H)-dione. PubChem. [Link]

-

Çırak, Ç., & Akyüz, S. (2015). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. [Link]

-

Atalay, Y., & Avcı, D. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Indandione, 2-benzoyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. PubChem. [Link]

-

Schöbel, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Arshad, N., et al. (2018). 1HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. ResearchGate. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jazanu.edu.sa [jazanu.edu.sa]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The indan-1,3-dione core is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent versatility has made its derivatives the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities. This guide focuses on a specific, yet representative, member of this family: 2-(4-Methoxybenzoyl)indan-1,3-dione. While direct, in-depth biological data on this particular molecule is emerging, its structural features suggest a high potential for bioactivity, reflecting the broader capabilities of the 2-aroyl-1,3-indandione class. This document will, therefore, provide a comprehensive overview of the known biological activities associated with the indan-1,3-dione scaffold, using 2-(4-Methoxybenzoyl)indan-1,3-dione as a focal point for discussion and a template for future investigation. We will delve into the established anticoagulant, anticancer, and anti-inflammatory properties of its chemical cousins, providing researchers with the foundational knowledge and experimental frameworks necessary to explore the full therapeutic potential of this promising compound.

The Indan-1,3-dione Core: A Hub of Biological Activity

The indan-1,3-dione moiety is a bicyclic aromatic β-diketone that has captured the attention of scientists for its diverse applications in organic synthesis and pharmaceutical sciences.[1] Its derivatives have been reported to exhibit a remarkable spectrum of biological effects, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the methylene group situated between the two carbonyls allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of novel bioactive molecules.

Anticoagulant Properties: A Legacy of Vitamin K Antagonism

Historically, the most well-known application of indan-1,3-dione derivatives is in the realm of anticoagulation.[1] Compounds such as anisindione, which bears a p-methoxyphenyl group, are known vitamin K antagonists. They exert their effect by inhibiting the enzyme vitamin K epoxide reductase, a critical component of the vitamin K cycle. This inhibition prevents the γ-carboxylation of several clotting factors, thereby disrupting the coagulation cascade.

Given the structural similarity of 2-(4-Methoxybenzoyl)indan-1,3-dione to established indan-1,3-dione-based anticoagulants, it is plausible that it may exhibit similar activity. The 4-methoxybenzoyl group could play a crucial role in binding to the active site of vitamin K epoxide reductase.

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

This assay is a fundamental screening method to assess the anticoagulant effect of a compound by measuring the time it takes for blood plasma to clot after the addition of tissue factor.

Objective: To determine the in vitro anticoagulant activity of 2-(4-Methoxybenzoyl)indan-1,3-dione by measuring its effect on prothrombin time.

Materials:

-

Test compound: 2-(4-Methoxybenzoyl)indan-1,3-dione

-

Positive control: Anisindione

-

Vehicle control: DMSO or appropriate solvent

-

Pooled normal human plasma

-

Thromboplastin reagent with calcium

-

Coagulometer

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compound and anisindione in the vehicle. Create a series of dilutions to test a range of concentrations.

-

Plasma Incubation: Pre-warm the pooled normal human plasma to 37°C.

-

Assay Performance:

-

Pipette 100 µL of pre-warmed plasma into a coagulometer cuvette.

-

Add 10 µL of the test compound dilution (or control) and incubate for a specified period (e.g., 2 minutes) at 37°C.

-

Initiate the clotting reaction by adding 200 µL of pre-warmed thromboplastin reagent.

-

The coagulometer will automatically measure the time until a fibrin clot is formed.

-

-

Data Analysis: Record the clotting time in seconds. Compare the prothrombin time of the test compound-treated plasma to the vehicle and positive controls. An increase in prothrombin time indicates anticoagulant activity.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Recent research has highlighted the potential of indan-1,3-dione derivatives as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptosis.

Notably, 2-(4-methoxybenzoyl)indan-1,3-dione has been utilized as a synthetic intermediate in the creation of indenopyrazoles, a class of compounds investigated for their ability to inhibit cyclin-dependent kinases (CDKs).[3] CDKs are crucial for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Potential CDK Inhibition by Indenopyrazole Derivatives

Caption: Synthetic pathway from 2-(4-Methoxybenzoyl)indan-1,3-dione to potential CDK inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To evaluate the cytotoxic effects of 2-(4-Methoxybenzoyl)indan-1,3-dione on a panel of human cancer cell lines.

Materials:

-

Test compound: 2-(4-Methoxybenzoyl)indan-1,3-dione

-

Positive control: Doxorubicin

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory and Antioxidant Potential

Derivatives of indan-1,3-dione have also been investigated for their anti-inflammatory properties.[3] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).

Furthermore, some indanedione derivatives have demonstrated antioxidant activity.[4] The ability to scavenge free radicals is a valuable therapeutic property, as oxidative stress is implicated in the pathogenesis of numerous diseases.

Experimental Workflow: Assessing Anti-inflammatory and Antioxidant Activity

Caption: A streamlined workflow for evaluating the anti-inflammatory and antioxidant properties of a test compound.

Summary of Potential Biological Activities and Future Directions

The structural framework of 2-(4-Methoxybenzoyl)indan-1,3-dione positions it as a compelling candidate for drug discovery and development. Based on the extensive research into the broader class of indan-1,3-dione derivatives, the following biological activities warrant thorough investigation for this specific molecule:

| Biological Activity | Potential Mechanism of Action | Key Experimental Assays |

| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase | Prothrombin Time (PT) Assay, aPTT Assay |

| Anticancer | Inhibition of Cyclin-Dependent Kinases (CDKs), Induction of Apoptosis | MTT Assay, Cell Cycle Analysis, Western Blot for Apoptotic Markers |

| Anti-inflammatory | Inhibition of COX enzymes, Modulation of NF-κB pathway | COX Inhibition Assay, Measurement of Pro-inflammatory Cytokines |

| Antioxidant | Free Radical Scavenging | DPPH Assay, Nitric Oxide Scavenging Assay |

Future research should focus on the systematic evaluation of 2-(4-Methoxybenzoyl)indan-1,3-dione in these and other relevant biological assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the 4-methoxybenzoyl moiety and the indan-1,3-dione core, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, in vivo studies in appropriate animal models will be necessary to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles.

References

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC - NIH. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - ResearchGate. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed. Available at: [Link]

-

SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available at: [Link]

-

Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands - PubMed. Available at: [Link]

-

indane-1,3 dione as anticoagulant agents - IJPRA. Available at: [Link]

-

Synthetic Applications of 2-diazo-1,3-indanedione. Available at: [Link]

-

Anti-inflammatory and anti-oxidant potential of Dispiro-indanedione hybrid of parthenin via regulating Nrf2 and NF-κB/MAPK pathways | Request PDF - ResearchGate. Available at: [Link] MAPK_pathways

-

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | C17H12O3 | CID 367151 - PubChem. Available at: [Link]

-

Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. Available at: [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. Available at: [Link]

Sources

- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzoyl)indan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzoyl)indan-1,3-dione is a member of the 1,3-indandione class of compounds, which are recognized for their diverse biological activities and applications as synthetic intermediates in medicinal chemistry.[1][2][3][4][5][6] The core indan-1,3-dione scaffold, a β-diketone fused to a benzene ring, provides a privileged structure for chemical modification.[7] The introduction of a 4-methoxybenzoyl group at the 2-position significantly influences the molecule's electronic and steric properties, thereby affecting its physicochemical characteristics and potential biological interactions. Understanding the fundamental properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, formulation, and application in drug discovery and development.

This technical guide provides a comprehensive overview of the melting and boiling points of 2-(4-Methoxybenzoyl)indan-1,3-dione, grounded in established synthetic principles and analytical techniques. We will delve into the rationale behind the experimental determination of these properties and provide detailed protocols for their measurement.

Physicochemical Properties of 2-(4-Methoxybenzoyl)indan-1,3-dione

The accurate determination of a compound's melting and boiling points is fundamental to its characterization. These physical constants provide an indication of purity and are critical parameters for various laboratory and industrial processes.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, melting occurs at a single, sharp temperature. The presence of impurities typically leads to a depression and broadening of the melting point range.

| Compound | Melting Point (°C) | Data Type |

| 1,3-Indandione | 129-132 | Experimental[7] |

| 5-Methoxy-1,3-indandione | 118-119 | Experimental[9] |

| 2-Benzoyl-1,3-indandione | 266.6 | Predicted[8] |

| 2-(4-Methoxybenzoyl)indan-1,3-dione | Not Experimentally Determined | - |

Boiling Point

The boiling point of a substance is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Similar to the melting point, the boiling point is a key indicator of a substance's physical properties.

Direct experimental determination of the boiling point of 2-(4-Methoxybenzoyl)indan-1,3-dione is challenging, as compounds of this class with high molecular weights tend to decompose at elevated temperatures before reaching their boiling point at atmospheric pressure. Therefore, reliance on theoretical predictions becomes necessary.

For the closely related 2-benzoyl-1,3-indandione, the predicted normal boiling point is 546.92 °C (820.07 K).[8] It is anticipated that 2-(4-Methoxybenzoyl)indan-1,3-dione would have a similarly high, and likely experimentally inaccessible, boiling point due to its significant molecular weight and polarity.

| Compound | Boiling Point (°C) | Data Type |

| 2-Benzoyl-1,3-indandione | 546.92 | Predicted[8] |

| 2-(4-Methoxybenzoyl)indan-1,3-dione | Not Experimentally Determined (Decomposition likely) | - |

Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione

The synthesis of 2-substituted 1,3-indandione derivatives is well-documented and typically proceeds through the acylation of 1,3-indandione. A plausible and efficient synthetic route to 2-(4-Methoxybenzoyl)indan-1,3-dione involves the reaction of 1,3-indandione with 4-methoxybenzoyl chloride in the presence of a base.

Synthetic Workflow

Caption: Synthetic workflow for 2-(4-Methoxybenzoyl)indan-1,3-dione.

Step-by-Step Experimental Protocol

-

Preparation of Reactants: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-indandione (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Basification: Cool the solution to 0 °C in an ice bath and add a suitable base (1.1 eq), such as pyridine or triethylamine, dropwise. The base acts as a proton scavenger, facilitating the formation of the nucleophilic enolate of 1,3-indandione.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.05 eq) in the same solvent dropwise from the dropping funnel over a period of 30 minutes. The enolate attacks the electrophilic carbonyl carbon of the acid chloride.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-Methoxybenzoyl)indan-1,3-dione.

Experimental Determination of Melting and Boiling Points

Melting Point Determination

The melting point of the synthesized 2-(4-Methoxybenzoyl)indan-1,3-dione should be determined using a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).

Boiling Point Determination (Caution)

As previously discussed, direct boiling point determination at atmospheric pressure is likely to result in decomposition. If necessary, a boiling point at reduced pressure (vacuum distillation) could be attempted, though decomposition may still occur. A more practical approach for characterizing the thermal stability is thermogravimetric analysis (TGA).

Caption: Conceptual workflow for determining thermal stability.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of 2-(4-Methoxybenzoyl)indan-1,3-dione. While experimental data for the target molecule is scarce, by examining related compounds and established synthetic methodologies, we can provide a strong theoretical and practical framework for its characterization. The provided synthetic protocol offers a reliable method for obtaining the compound, and the analytical procedures described will ensure its proper identification and purity assessment. For high molecular weight, functionalized molecules such as this, it is crucial to recognize the limitations of classical boiling point determination and to employ alternative techniques like TGA to assess thermal stability.

References

- CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents.

-

1,3-Indandione - Wikipedia. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. Available at: [Link]

-

1,3-Indandione Synthesis from Diethyl Ftalate. - YouTube. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]

-

Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

1,3-Indandione, 2-benzoyl- | C16H10O3 | CID 95022 - PubChem. Available at: [Link]

-

Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives - PubMed. Available at: [Link]

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC - NIH. Available at: [Link]

-

(PDF) Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - ResearchGate. Available at: [Link]

-

Chemical Properties of 2(2-Acetyl-1-phenylethyl) 1,3-indandione (CAS 1785-98-4) - Cheméo. Available at: [Link]

-

(PDF) (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - ResearchGate. Available at: [Link]

-

Chemical Properties of 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Cheméo. Available at: [Link]

-

1,3-Indandione | C9H6O2 | CID 11815 - PubChem. Available at: [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jazanu.edu.sa [jazanu.edu.sa]

- 3. ijpsr.com [ijpsr.com]

- 4. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 8. 2-Benzoyl-1,3-indanedione (CAS 1785-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

Unveiling the Therapeutic Promise of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide to Potential Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the synthetic compound 2-(4-Methoxybenzoyl)indan-1,3-dione. Moving beyond a superficial overview, this document, structured with full editorial autonomy, delves into the scientific rationale and experimental validation strategies for key molecular targets. As a Senior Application Scientist, the author synthesizes technical accuracy with field-proven insights to empower researchers in their quest for novel therapeutics.

Introduction: The Indan-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The indan-1,3-dione nucleus is a versatile and privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to antimicrobial and anticancer effects.[4] The specific compound, 2-(4-Methoxybenzoyl)indan-1,3-dione, an acylated derivative, presents a unique substitution pattern that suggests the potential for interaction with a variety of biological targets. This guide will dissect the most promising of these, providing a roadmap for their investigation and validation.

Potential Therapeutic Target 1: Cyclin-Dependent Kinases (CDKs) - A Gateway to Cancer Therapy

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition has emerged as a promising strategy for cancer therapy.[5]

Scientific Rationale

Derivatives of the indan-1,3-dione core have been investigated as inhibitors of various kinases, including tyrosine kinases. Notably, 2-(4-methoxybenzoyl)indan-1,3-dione serves as a synthetic precursor for indenopyrazoles, a class of compounds that have been evaluated as CDK inhibitors.[1] This synthetic linkage provides a strong rationale for investigating the direct inhibitory activity of 2-(4-methoxybenzoyl)indan-1,3-dione against a panel of CDKs. The methoxybenzoyl moiety may play a crucial role in binding to the ATP-binding pocket of these kinases.

Experimental Validation Workflow

A systematic approach is essential to validate CDKs as a target for 2-(4-methoxybenzoyl)indan-1,3-dione.

Caption: Experimental workflow for the validation of CDK inhibition.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methoxybenzoyl)indan-1,3-dione against a panel of purified human CDKs.

-

Materials:

-

Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1).

-

Specific peptide substrates for each CDK.

-

ATP, [γ-³²P]ATP, or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™).

-

2-(4-Methoxybenzoyl)indan-1,3-dione stock solution in DMSO.

-

Kinase reaction buffer.

-

Microplates (96- or 384-well).

-

-

Procedure:

-

Prepare serial dilutions of 2-(4-Methoxybenzoyl)indan-1,3-dione in kinase reaction buffer.

-

In the microplate, add the diluted compound, the CDK/cyclin complex, and the specific substrate.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).

-

Incubate at the optimal temperature for the specific CDK (typically 30°C) for a defined period.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).

-

Plot the percentage of kinase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Potential Therapeutic Target 2: Vitamin K Epoxide Reductase (VKOR) - A Key Player in Anticoagulation

Indane-1,3-dione derivatives, such as anisindione, are known oral anticoagulants.[6][7] They exert their effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).

Scientific Rationale

2-(4-Methoxybenzoyl)indan-1,3-dione is an acylated indan-1,3-dione, a structural class to which known anticoagulants belong.[1] The mechanism of action for these compounds involves the inhibition of VKOR, a critical enzyme in the vitamin K cycle. This cycle is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the tendency for blood to clot.[7] The structural similarity of 2-(4-methoxybenzoyl)indan-1,3-dione to established indane-1,3-dione anticoagulants makes VKOR a highly plausible therapeutic target.

Experimental Validation Workflow

Caption: Experimental workflow for the validation of VKOR inhibition.

Detailed Experimental Protocol: Prothrombin Time (PT) Assay

-

Objective: To assess the ex vivo anticoagulant effect of 2-(4-Methoxybenzoyl)indan-1,3-dione on human plasma.

-

Materials:

-

Pooled normal human plasma.

-

2-(4-Methoxybenzoyl)indan-1,3-dione stock solution in DMSO.

-

Thromboplastin reagent (containing tissue factor and calcium).

-

Coagulometer.

-

-

Procedure:

-

Prepare various concentrations of 2-(4-Methoxybenzoyl)indan-1,3-dione in a suitable buffer.

-

Incubate a small volume of the test compound solution with human plasma at 37°C for a specified time.

-

Pre-warm the thromboplastin reagent to 37°C.

-

Add the pre-warmed thromboplastin reagent to the plasma-compound mixture to initiate clotting.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the prothrombin time.

-

Compare the PT of the compound-treated plasma to that of a vehicle control. A prolongation of the PT indicates an anticoagulant effect.

-

Results are often expressed as the International Normalized Ratio (INR) for clinical relevance.

-

Potential Therapeutic Target 3: Tyrosine Kinases - Broad Implications in Disease

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Aberrant tyrosine kinase activity is implicated in numerous diseases, particularly cancer.

Scientific Rationale

The indane-1,3-dione scaffold has been identified in inhibitors of various tyrosine kinases.[8] The planar nature of the indane-1,3-dione core and the potential for the 4-methoxybenzoyl group to form key interactions within the ATP-binding site of tyrosine kinases provide a strong basis for investigating this class of enzymes as potential targets.

Experimental Validation Workflow

A tiered screening approach is recommended to identify specific tyrosine kinase targets.

Caption: Workflow for identifying and validating tyrosine kinase targets.

Potential Therapeutic Target 4: Carbonic Anhydrases - Diverse Therapeutic Applications

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.

Scientific Rationale

While not as directly implicated as the previous targets, the structural features of 2-(4-methoxybenzoyl)indan-1,3-dione, including the presence of carbonyl groups and an aromatic system, are found in some classes of non-sulfonamide CA inhibitors. Given the broad therapeutic potential of CA inhibitors and the diverse activities of the indane-1,3-dione scaffold, exploring this possibility is a worthwhile endeavor in a comprehensive target identification strategy.

Experimental Validation: Stopped-Flow CO₂ Hydrase Assay

The gold standard for measuring CA activity is the stopped-flow spectrophotometry method, which measures the pH change resulting from the CA-catalyzed hydration of CO₂. Inhibition by 2-(4-methoxybenzoyl)indan-1,3-dione would be determined by a decrease in the initial rate of this reaction.

Quantitative Data Summary

As this guide focuses on potential targets, a comprehensive table of quantitative data for 2-(4-methoxybenzoyl)indan-1,3-dione is not yet available. The experimental workflows outlined above are designed to generate such data. For illustrative purposes, a template for presenting such data is provided below.

| Target | Assay Type | Metric | Value |

| CDK2/Cyclin A | In Vitro Kinase Assay | IC50 | To be determined |

| VKORC1 | Microsomal Activity Assay | IC50 | To be determined |

| Identified Tyrosine Kinase | In Vitro Kinase Assay | IC50 | To be determined |

| Carbonic Anhydrase II | Stopped-Flow CO₂ Hydrase | Ki | To be determined |

Conclusion

2-(4-Methoxybenzoyl)indan-1,3-dione is a compound of significant interest, standing at the crossroads of several promising therapeutic pathways. The strong scientific rationale and clear experimental roadmaps provided in this guide for investigating its potential as a CDK inhibitor, a VKOR-targeting anticoagulant, a tyrosine kinase inhibitor, or a carbonic anhydrase modulator offer multiple avenues for novel drug discovery. A systematic and rigorous application of the described validation workflows will be paramount in uncovering the true therapeutic potential of this intriguing molecule.

References

-

Daugs, E. D., & In-Hoo, K. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

-

Nowak, M., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3383. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]

-

Damien, D., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]

-

Naga, S. P., et al. (2019). Synthesis of Novel 1, 3-Indanedione Derivatives and Pharmacological Evaluation as Anti-Microbial, Anti-Oxidative Agents. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2849. [Link]

-

Nematollahi, D., et al. (2008). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 7(4), 251-258. [Link]

-

National Center for Biotechnology Information (n.d.). Anisindione. PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jazanu.edu.sa [jazanu.edu.sa]

Preliminary In Vitro Studies of 2-(4-Methoxybenzoyl)indan-1,3-dione: A Technical Guide

Introduction: The Therapeutic Potential of the Indan-1,3-dione Scaffold

The indan-1,3-dione nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] This versatile building block has garnered significant attention for its utility in the synthesis of complex heterocyclic systems with therapeutic potential.[2] Of particular interest are 2-substituted indan-1,3-diones, which have been explored for their potential as anticancer agents.[3] The introduction of an aroyl group at the 2-position, specifically a 4-methoxybenzoyl moiety, presents an intriguing avenue for drug discovery. This is underscored by the use of 2-(4-methoxybenzoyl)indan-1,3-dione as a key intermediate in the synthesis of indenopyrazoles, a class of compounds investigated for their anti-proliferative properties and as inhibitors of cyclin-dependent kinases (CDKs).[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 2-(4-methoxybenzoyl)indan-1,3-dione. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols and the scientific rationale behind the experimental design. This document will detail the synthesis of the target compound and propose a logical progression of in vitro studies to elucidate its potential as a novel therapeutic agent.

Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione

The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione can be achieved through a base-catalyzed C-acylation of indan-1,3-dione with 4-methoxybenzoyl chloride. This reaction proceeds via the formation of an enolate from indan-1,3-dione, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme

Sources

- 1. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for measuring prothrombin time with 2-(4-Methoxybenzoyl)indan-1,3-dione

Topic: Protocol for Measuring Prothrombin Time with 2-(4-Methoxybenzoyl)indan-1,3-dione

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to In Vitro Anticoagulant Profiling: Prothrombin Time (PT) Assay for 2-(4-Methoxybenzoyl)indan-1,3-dione

Introduction: The Scientific Rationale

The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with certain derivatives exhibiting potent anticoagulant activity.[1][2] Compounds such as Anisindione function as Vitamin K antagonists (VKAs), disrupting the post-translational modification of several key coagulation factors. This guide provides a detailed protocol for the in vitro assessment of a novel indane-1,3-dione derivative, 2-(4-Methoxybenzoyl)indan-1,3-dione, by measuring its effect on Prothrombin Time (PT).

The Prothrombin Time (PT) assay is a cornerstone of coagulation testing, specifically designed to evaluate the integrity of the extrinsic and common pathways of the coagulation cascade.[3][4][5] This test measures the time in seconds it takes for a fibrin clot to form in a citrated plasma sample after the addition of thromboplastin and calcium.[6][7] Because the extrinsic pathway is initiated by Tissue Factor (Factor III) and is highly dependent on the Vitamin K-dependent Factor VII, the PT assay is exceptionally sensitive to the effects of VKAs.[4][8] These antagonists inhibit the enzyme Vitamin K epoxide reductase, which is essential for the gamma-carboxylation of glutamic acid residues in Factors II (Prothrombin), VII, IX, and X.[9] Without this modification, these factors cannot effectively bind calcium and participate in the coagulation cascade, leading to a prolonged clotting time.[8][10]

This protocol is designed to be a self-validating system, incorporating essential controls and data normalization steps to ensure the generation of robust and reproducible data for the characterization of 2-(4-Methoxybenzoyl)indan-1,3-dione's anticoagulant potential.

The Coagulation Cascade and the PT Assay's Locus of Action

The PT assay is initiated by the addition of a thromboplastin reagent, which contains Tissue Factor and phospholipids. Tissue Factor activates Factor VII to VIIa, triggering the extrinsic pathway. The cascade proceeds as depicted below, culminating in the formation of a stable fibrin clot. 2-(4-Methoxybenzoyl)indan-1,3-dione, as a putative VKA, is expected to interfere with the synthesis of functional Vitamin K-dependent factors (II, VII, IX, X), thereby delaying clot formation.

Caption: The Extrinsic and Common Coagulation Pathways targeted by the PT assay.

Materials and Reagents

| Reagent/Material | Specifications | Recommended Supplier |

| 2-(4-Methoxybenzoyl)indan-1,3-dione | >98% Purity | Synthesized in-house or custom synthesis |

| Dimethyl Sulfoxide (DMSO) | ACS Grade, Anhydrous | Sigma-Aldrich, Merck |

| Pooled Normal Human Plasma | Citrated (3.2% Sodium Citrate) | George King Bio-Medical, Inc. or equivalent |

| PT Reagent (Thromboplastin-Ca²⁺) | Lyophilized or Liquid, with known ISI | Technoclone, Siemens, or equivalent |

| Control Plasma (Normal & Abnormal) | Lyophilized, with known PT/INR ranges | Technoclone, Siemens, or equivalent |

| Deionized Water | Type I Ultrapure | Millipore Milli-Q system or equivalent |

| Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf, Axygen |

| Coagulation Analyzer or Water Bath/Stopwatch | Capable of maintaining 37°C | Stago, Sysmex or manual method |

| Calibrated Pipettes | P10, P200, P1000 | Gilson, Eppendorf |

Experimental Protocols

This section details the step-by-step workflow for assessing the anticoagulant activity of 2-(4-Methoxybenzoyl)indan-1,3-dione.

Caption: Experimental workflow for PT assay of the test compound.

Reagent Preparation

4.1.1 Test Compound Stock Solution:

-

Rationale: DMSO is used as the solvent due to the likely poor aqueous solubility of the test compound. A high concentration stock is prepared to minimize the final DMSO concentration in the plasma, which can interfere with the assay.

-

Accurately weigh 10 mg of 2-(4-Methoxybenzoyl)indan-1,3-dione.

-

Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Prepare serial dilutions from this stock using 100% DMSO to achieve the desired concentration range for testing.

4.1.2 Plasma and PT Reagent:

-

Rationale: Proper handling of plasma and reagents is critical for assay accuracy. Thawing plasma at 37°C ensures coagulation factors are not denatured. Reagents must be prepared according to the manufacturer's specifications to ensure optimal activity.

-

Thaw pooled normal human plasma and control plasmas in a 37°C water bath. Once thawed, keep on ice and use within 2-4 hours.[11]

-

Reconstitute the lyophilized PT reagent and control plasmas with the volume of deionized water specified by the manufacturer.

-

Allow the reconstituted reagents to equilibrate at room temperature for the time specified by the manufacturer (typically 15-30 minutes) before use.

-

Pre-warm the PT reagent to 37°C for at least 10 minutes before initiating the assay.

Prothrombin Time Assay Procedure

-

Rationale: The incubation of the test compound with plasma allows for potential binding or interaction with coagulation factors prior to initiating the clotting cascade. The final DMSO concentration should be kept constant across all samples (including the vehicle control) and should not exceed 1% (v/v) to avoid solvent-induced artifacts.

-

Pipette 99 µL of pooled normal human plasma into a pre-warmed coagulation cuvette or microcentrifuge tube.

-

Add 1 µL of the test compound dilution (or 1 µL of DMSO for the vehicle control) to the plasma.

-

Gently mix and incubate the plasma-compound mixture for a pre-determined time (e.g., 3-5 minutes) at 37°C.[12]

-

To initiate the coagulation reaction, forcefully pipette 200 µL of the pre-warmed PT reagent into the cuvette and simultaneously start a timer.

-

Record the time in seconds required for a visible fibrin clot to form. For automated coagulometers, the instrument will detect the change in optical density or viscosity and report the clotting time.

-

Perform all measurements in triplicate to ensure precision.

System Validation: Controls

-

Rationale: Controls are essential for a self-validating system. The vehicle control establishes the baseline PT, while commercial control plasmas verify that the system (reagents and instrument) is performing within expected ranges.

-

Vehicle Control: Substitute the test compound with an equal volume (1 µL) of DMSO. This is the baseline against which the activity of the test compound is measured.

-

Normal Control Plasma: Run the assay with the manufacturer's normal control plasma to confirm that the system can reproduce clotting times within the expected normal range (e.g., 11.0-13.5 seconds).[6]

-

Abnormal (Elevated) Control Plasma: Run the assay with the manufacturer's abnormal control plasma to ensure the system is sensitive to prolonged clotting times.

Data Analysis and Interpretation

Calculation of PT Ratio and INR

-

Rationale: Raw clotting times can vary between laboratories and reagent batches. The International Normalized Ratio (INR) is the gold standard for standardizing PT results, especially for monitoring VKA therapy.[3][6] It corrects for the variability in the sensitivity of different thromboplastin reagents by using the International Sensitivity Index (ISI).

-

Mean Clotting Time: Calculate the mean of the triplicate PT measurements (in seconds) for each concentration of the test compound and for the vehicle control.

-

Prothrombin Time Ratio (PTR):

-

PTR = (Mean PT of Test Sample) / (Mean PT of Vehicle Control)

-

-

International Normalized Ratio (INR):

-

INR = (PTR)ISI

-

The ISI value is specific to the lot number of the PT reagent and is provided by the manufacturer.

-

Data Presentation

| Compound Conc. (µM) | Mean PT (s) | Std. Dev. | PT Ratio (PTR) | INR (assuming ISI = 1.1) |

| Vehicle Control (0) | 12.5 | 0.2 | 1.00 | 1.00 |

| 1 | 15.2 | 0.3 | 1.22 | 1.24 |

| 5 | 21.8 | 0.5 | 1.74 | 1.84 |

| 10 | 30.1 | 0.7 | 2.41 | 2.62 |

| 25 | 45.3 | 1.1 | 3.62 | 4.12 |

| 50 | 62.9 | 1.5 | 5.03 | 5.92 |

Note: The data above is exemplary and should be replaced with experimental results.

Determining Potency (IC₅₀ or EC₂ₓ)

-

Rationale: To quantify the anticoagulant potency, a dose-response curve is generated. From this curve, key parameters like the IC₅₀ (concentration required to inhibit clotting by 50%) or EC₂ₓ (concentration required to double the PT) can be determined.

-

Plot the PT (in seconds) or INR on the Y-axis against the log of the test compound concentration on the X-axis.

-

Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve.

-

From the curve, determine the concentration of 2-(4-Methoxybenzoyl)indan-1,3-dione that doubles the baseline clotting time (EC₂ₓ) or achieves a therapeutically relevant INR of 2.0. This is often more clinically relevant for anticoagulants than a traditional IC₅₀.

Troubleshooting and Field-Proven Insights

-

High Variability in Replicates: This often points to issues with temperature control, pipetting accuracy (especially the forceful addition of the PT reagent), or incomplete mixing. Ensure all components are properly pre-warmed to 37°C.

-

Drifting Control Values: If control values consistently increase or decrease over the course of an experimental run, it may indicate reagent instability. Avoid leaving reconstituted PT reagent at 37°C for extended periods. Prepare fresh reagent if a long run is anticipated.

-

Precipitation of Test Compound: If the test compound precipitates upon addition to the plasma, the results will be invalid. It may be necessary to lower the stock concentration and increase the volume added (while keeping the final DMSO percentage constant and below 1%).

-

Influence of Lipids or Hemolysis: Samples that are highly lipemic or hemolyzed can interfere with optical detection methods in some coagulometers.[3] If this is a concern, a mechanical-based coagulometer may provide more reliable results.

References

-

Cleveland Clinic. (2022). Prothrombin Time (PT/INR) Test. Available at: [Link]

-

Mayo Clinic. (2022). Prothrombin time test. Available at: [Link]

-

Yang, R., Zubair, M., & Moosavi, L. (2024). Prothrombin Time. In StatPearls. StatPearls Publishing. Available at: [Link]

-

MedlinePlus. (2023). Prothrombin Time Test and INR (PT/INR). Available at: [Link]

-

Kamal, A. H., Tefferi, A., & Pruthi, R. K. (2007). Prothrombin Time. Mayo Clinic Proceedings, 82(7), 864-870. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Prothrombin Time. PubMed. Available at: [Link]

-

Schulman, S., & Cuker, A. (2020). How I treat bleeding in patients receiving vitamin K antagonists. Blood, 136(11), 1262-1271. Available at: [Link]

-

Blondel, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(17), 5239. Available at: [Link]

-

Bio-protocol. (2017). Coagulation Assay In Vitro. Available at: [Link]

-

Eze, F. I., et al. (2021). In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 683-690. Available at: [Link]

-

Dr. Oracle. (2023). Can Vitamin K help in prolonged Prothrombin Time (PT)? Available at: [Link]

-

Wikipedia. (2023). Prothrombin time. Available at: [Link]

-

Technoclone. Prothrombin Time (PT). Available at: [Link]

-

Labcare Diagnostics. (n.d.). THROMBOPLASTIN REAGENT (PROTHROMBIN TIME). Available at: [Link]

-

ResearchGate. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

-

Crowther, M. A., & Warkentin, T. E. (2008). Four-Factor Prothrombin Complex Concentrate for Urgent Reversal of Vitamin K Antagonists in Patients With Major Bleeding. Circulation, 118(15), 1579-1587. Available at: [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Prothrombin time - Wikipedia [en.wikipedia.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Prothrombin Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. droracle.ai [droracle.ai]

- 10. Optimal Dosage and Administration Practices for Vitamin K Antagonist Reversal With 4-Factor Prothrombin Complex Concentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labcarediagnostics.com [labcarediagnostics.com]

- 12. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols: 2-(4-Methoxybenzoyl)indan-1,3-dione as a Versatile Molecular Probe Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Latent Potential of the 2-Aroyl-1,3-indandione Scaffold

The indan-1,3-dione framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its synthetic versatility and the diverse biological activities of its derivatives.[1][2] The introduction of a benzoyl moiety at the 2-position, creating a 2-aroyl-1,3-indandione, gives rise to a unique β-triketone structure. This arrangement facilitates a rich tautomeric equilibrium between the triketo form and various enol forms, which is fundamental to its chemical reactivity and potential photophysical properties.

Specifically, 2-(4-Methoxybenzoyl)indan-1,3-dione incorporates an electron-donating methoxy group on the benzoyl ring, which can engage in an intramolecular charge transfer (ICT) with the electron-accepting indan-1,3-dione core. This donor-acceptor architecture is a hallmark of many fluorescent molecular probes, suggesting that 2-(4-methoxybenzoyl)indan-1,3-dione may exhibit environment-sensitive fluorescence, making it a promising candidate for a molecular probe.

While the direct application of 2-(4-methoxybenzoyl)indan-1,3-dione as a fluorescent probe is an emerging area of investigation, its utility as a precursor for potent biologically active molecules, such as cyclin-dependent kinase (CDK) inhibitors, has been documented. This guide provides a comprehensive overview of the synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione, an exploration of its anticipated photophysical properties based on closely related analogs, and detailed protocols for its potential application as a molecular probe in biological systems.

Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione

The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione can be achieved through a Claisen-type condensation reaction. The following protocol is adapted from established procedures for the synthesis of related 2-aroyl-1,3-indandiones.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

1,3-Indandione

-

Methyl 4-methoxybenzoate

-

Sodium methoxide (NaOMe)

-

Anhydrous Toluene

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-indandione (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide (1.1 eq) to the suspension.

-

Ester Addition: To the stirring mixture, add methyl 4-methoxybenzoate (1.05 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing crushed ice.

-

Acidify the aqueous layer with 1 M HCl until the pH is acidic, leading to the precipitation of the product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-methoxybenzoyl)indan-1,3-dione.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous toluene is crucial as sodium methoxide is highly reactive with water, which would quench the base and inhibit the condensation reaction.

-

Inert Atmosphere: An inert atmosphere prevents the degradation of the reagents and intermediates.

-

Reflux: Heating to reflux provides the necessary activation energy for the Claisen condensation to proceed at a reasonable rate.

-

Acidification: Acidification of the reaction mixture protonates the enolate intermediate, leading to the precipitation of the final product.

Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.

Application Protocol: Potential Use in Enzyme Inhibition Assays

Given that derivatives of 2-(4-methoxybenzoyl)indan-1,3-dione have been explored as enzyme inhibitors (e.g., for CDKs), a potential application of this compound as a molecular probe is in fluorescence-based enzyme inhibition assays. The binding of the probe to the active site of an enzyme could alter its fluorescence properties, providing a readout for binding affinity and inhibition.

Hypothetical Protocol: Fluorometric Assay for Kinase Inhibition

Objective: To assess the potential of a test compound to inhibit a target kinase by monitoring changes in the fluorescence of 2-(4-methoxybenzoyl)indan-1,3-dione upon displacement from the kinase active site.

Materials:

-

2-(4-Methoxybenzoyl)indan-1,3-dione (Probe)

-

Target Kinase

-

Kinase Substrate (e.g., a peptide)

-

ATP

-

Assay Buffer (e.g., HEPES buffer with MgCl₂)

-

Test Inhibitor Compounds

-

Fluorescence Plate Reader

Procedure:

-

Probe Characterization:

-

Determine the excitation and emission maxima of the probe in the assay buffer.

-

Measure the fluorescence intensity of the probe in the presence and absence of the target kinase to confirm a fluorescence change upon binding. An increase in fluorescence intensity upon binding to the hydrophobic active site is anticipated.

-

-

Assay Setup (384-well plate):

-

Control Wells: Add assay buffer, probe, and target kinase.

-

Test Wells: Add assay buffer, probe, target kinase, and the test inhibitor compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using the predetermined excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Self-Validation and Interpretation:

-

A decrease in fluorescence intensity in the test wells compared to the control wells would indicate that the test compound is displacing the probe from the kinase's active site, suggesting it is a potential inhibitor.

-

The magnitude of the fluorescence change should be dose-dependent with respect to the inhibitor concentration.

-

Running appropriate controls (e.g., no enzyme, no probe) is essential to validate the assay results.

Data Presentation

As direct experimental data for the target molecule is limited, the following table presents a comparison of the known properties of a closely related 1,3-indandione derivative that has been characterized as a fluorescent probe. This serves as a predictive framework for 2-(4-methoxybenzoyl)indan-1,3-dione.

Table 1: Photophysical Properties of a Related 1,3-Indandione-Based Fluorescent Probe.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| 2-Carbamido-1,3-indandione | ~350-400 | ~450-550 | Variable | Shows fluorescence enhancement upon binding to biomolecules. | [3] |

| 2-(4-Methoxybenzoyl)indan-1,3-dione | Predicted: ~360-420 | Predicted: ~470-580 | Predicted: Environment-dependent | Anticipated strong solvatochromism due to ICT. | - |

Conclusion and Future Directions

2-(4-Methoxybenzoyl)indan-1,3-dione presents itself as a molecule of significant interest, not only as a synthetic intermediate for pharmacologically active compounds but also as a potential molecular probe. Its inherent donor-acceptor structure is a strong indicator of environment-sensitive fluorescence. The protocols outlined in this guide provide a robust framework for its synthesis and a clear path for exploring its utility in fluorescence-based assays. Further research is warranted to fully characterize its photophysical properties and validate its application as a molecular probe for high-throughput screening and other drug discovery applications.

References

-

Enchev, V., Angelov, I., & Mantareva, V. (2015). 2-Carbamido-1,3-indandione – a Fluorescent Molecular Probe and Sunscreen Candidate. Journal of Fluorescence, 25(5), 1235–1243. [Link]

-

Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6597. [Link]

-

Angelov, I., et al. (2015). 2-Carbamido-1,3-indandione – a Fluorescent Molecular Probe and Sunscreen Candidate. ResearchGate. [Link]

-

Tong, J., et al. (2014). A 1,3-indandione-functionalized tetraphenylethene: aggregation-induced emission, solvatochromism, mechanochromism, and potential application as a multiresponsive fluorescent probe. Chemistry, 20(16), 4639-4647. [Link]

-

Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7. [Link]

-

O'Brien, E., et al. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry, 224, 113702. [Link]

-

Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

-

Gutsulyak, D., et al. (2018). Fluorescent Properties of Merocyanines Based on 1,3-Indandione. Journal of Physical Chemistry A, 122(34), 6807–6817. [Link]

-

Lamberts, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione

Welcome to the technical support center for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important dicarbonyl compound. Here, we will delve into the practical aspects of the synthesis, addressing common challenges and providing in-depth, field-proven solutions to enhance your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione is typically achieved through a base-catalyzed C-acylation of 1,3-indandione with a 4-methoxybenzoylating agent, such as 4-methoxybenzoyl chloride. This reaction is a variation of the Claisen condensation, where the enolate of 1,3-indandione acts as the nucleophile. The success of this synthesis hinges on several critical parameters, including the choice of base, solvent, and reaction conditions, as well as the purity of the starting materials.

This guide will provide a comprehensive overview of a reliable synthetic protocol, followed by a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter. We will also cover frequently asked questions regarding the synthesis and characterization of the final product.

Core Synthesis Protocol: Base-Catalyzed Acylation of 1,3-Indandione

This protocol outlines a robust method for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 1,3-Indandione | C₉H₆O₂ | 146.14 | >98% |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | >98% |

| Sodium Methoxide | CH₃ONa | 54.02 | >95% |

| Anhydrous Methanol | CH₃OH | 32.04 | <0.005% H₂O |

| Anhydrous Toluene | C₇H₈ | 92.14 | <0.005% H₂O |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 1 M aq. solution |

| Ethanol | C₂H₅OH | 46.07 | Reagent grade |

Step-by-Step Experimental Procedure:

-

Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Formation of the Enolate: To the flask, add 1,3-indandione (1.0 eq) and anhydrous toluene (10 mL per gram of 1,3-indandione). Stir the suspension and add a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Acylation: In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous toluene. Add this solution dropwise to the stirred suspension of the enolate over 30 minutes. The reaction mixture may change color and thicken.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,3-indandione is consumed.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2-3). A precipitate of the crude product should form.

-

Isolation of the Crude Product: Isolate the solid product by vacuum filtration and wash the filter cake with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzoyl)indan-1,3-dione as a crystalline solid.[1] Dry the purified product under vacuum.

Visualizing the Workflow